Cas no 7398-03-0 (4-Methoxy-8-nitrocinnoline)

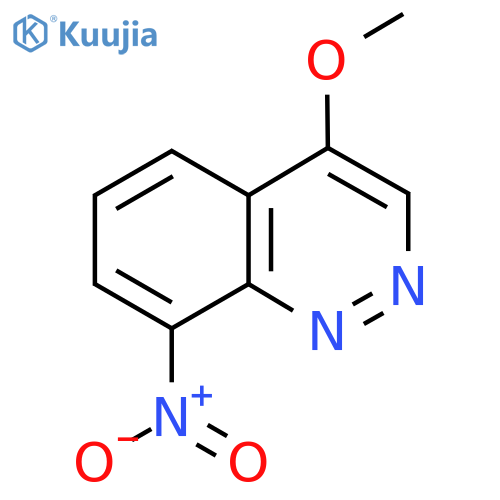

4-Methoxy-8-nitrocinnoline structure

商品名:4-Methoxy-8-nitrocinnoline

CAS番号:7398-03-0

MF:C9H7N3O3

メガワット:205.170181512833

CID:4933952

4-Methoxy-8-nitrocinnoline 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-8-nitrocinnoline

-

- インチ: 1S/C9H7N3O3/c1-15-8-5-10-11-9-6(8)3-2-4-7(9)12(13)14/h2-5H,1H3

- InChIKey: PKAAFHUWDHDRLF-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CN=NC2C(=CC=CC=21)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 243

- トポロジー分子極性表面積: 80.8

- 疎水性パラメータ計算基準値(XlogP): 1

4-Methoxy-8-nitrocinnoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040274-1g |

4-Methoxy-8-nitrocinnoline |

7398-03-0 | 97% | 1g |

¥11038.00 | 2024-07-28 | |

| Alichem | A449042035-5g |

4-Methoxy-8-nitrocinnoline |

7398-03-0 | 97% | 5g |

$3714.48 | 2023-09-01 | |

| Alichem | A449042035-1g |

4-Methoxy-8-nitrocinnoline |

7398-03-0 | 97% | 1g |

$1286.74 | 2023-09-01 |

4-Methoxy-8-nitrocinnoline 関連文献

-

1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

7398-03-0 (4-Methoxy-8-nitrocinnoline) 関連製品

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量